molecular formula C14H17N3S B2880846 2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034602-77-0

2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2880846
CAS No.: 2034602-77-0
M. Wt: 259.37
InChI Key: XMQBSJXZVGOVBQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C14H17N3S and its molecular weight is 259.37. The purity is usually 95%.
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Biological Activity

2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS Number: 2034602-77-0) is a novel chemical compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₇N₃S, with a molecular weight of 259.37 g/mol. The compound features a cyclopropyl group and a thiophene moiety linked to a tetrahydropyrazolo structure, which contributes to its unique biological profile.

PropertyValue
Molecular FormulaC₁₄H₁₇N₃S
Molecular Weight259.37 g/mol
CAS Number2034602-77-0

Antitumor Activity

Pyrazole derivatives are recognized for their antitumor properties due to their ability to inhibit key enzymes involved in cancer progression. Compounds within this class have demonstrated inhibitory effects on BRAF(V600E) and other oncogenic pathways. The unique structure of this compound may enhance its efficacy as an anticancer agent by modulating these pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines like TNFα and IL-6 in various cellular models. This suggests that the compound may possess similar anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Interaction : Molecular docking studies suggest potential interactions with various biological macromolecules.
  • Cytokine Modulation : It may modulate the expression of cytokines associated with inflammation and tumorigenesis.

Case Studies and Research Findings

While direct studies on this specific compound are sparse, related research provides insights into its potential applications:

  • Study on Pyrazole Derivatives : A review highlighted that certain pyrazole derivatives exhibited significant activity against cancer cell lines with IC50 values in the nanomolar range . This suggests that structural modifications similar to those in this compound could yield compounds with enhanced potency.

Properties

IUPAC Name

2-cyclopropyl-5-(thiophen-3-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-2-12(1)14-7-13-9-16(4-5-17(13)15-14)8-11-3-6-18-10-11/h3,6-7,10,12H,1-2,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQBSJXZVGOVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.